molecular formula C17H13NO3S B15003181 2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-

2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-

Cat. No.: B15003181
M. Wt: 311.4 g/mol
InChI Key: JIIKMELBYALNSA-UHFFFAOYSA-N
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Description

N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a furan ring, and an amide linkage. Thiophene and furan are both five-membered heterocyclic compounds containing sulfur and oxygen atoms, respectively. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves the acylation of 2-(thiophen-2-yl)acetic acid with 2-aminophenyl furan-2-carboxamide. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to activate the carboxylic acid group . The reaction conditions often include the use of an organic solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of thiophene and furan rings, which confer distinct electronic properties and biological activities. This dual heterocyclic structure enhances its potential as a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-(2-thiophen-2-ylacetyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13NO3S/c19-15(11-12-5-4-10-22-12)13-6-1-2-7-14(13)18-17(20)16-8-3-9-21-16/h1-10H,11H2,(H,18,20)

InChI Key

JIIKMELBYALNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3

Origin of Product

United States

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